molecular formula C13H19NO2 B267072 N-(3-sec-butoxyphenyl)propanamide

N-(3-sec-butoxyphenyl)propanamide

Cat. No. B267072
M. Wt: 221.29 g/mol
InChI Key: FHIRAEGSHUBAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-sec-butoxyphenyl)propanamide, also known as NS11394, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of phenylpropanoid derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

N-(3-sec-butoxyphenyl)propanamide acts as a positive allosteric modulator of GABA(A) receptors, which enhances the activity of the receptor in response to the binding of GABA. This results in an increase in inhibitory synaptic transmission, which can have a range of effects on neuronal activity. N-(3-sec-butoxyphenyl)propanamide has also been found to block the activity of the P2X7 receptor, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-sec-butoxyphenyl)propanamide has been found to have a range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of inflammation and immune responses, and the modulation of neuronal excitability. N-(3-sec-butoxyphenyl)propanamide has also been found to have anxiolytic and anticonvulsant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders and epilepsy.

Advantages and Limitations for Lab Experiments

N-(3-sec-butoxyphenyl)propanamide has several advantages for use in lab experiments, including its specificity for GABA(A) receptors and its ability to modulate the activity of other ion channels. However, it also has limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on N-(3-sec-butoxyphenyl)propanamide, including the development of more potent and selective modulators of ion channels, the investigation of its potential therapeutic applications in the treatment of anxiety disorders and epilepsy, and the exploration of its role in the regulation of inflammation and immune responses. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of N-(3-sec-butoxyphenyl)propanamide, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of N-(3-sec-butoxyphenyl)propanamide involves the reaction of 3-sec-butoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-propanol. The final product is obtained by purification through column chromatography. The purity of the compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(3-sec-butoxyphenyl)propanamide has been widely used in scientific research as a tool to study the function of ion channels. Specifically, it has been found to modulate the activity of GABA(A) receptors, which are important for the regulation of neuronal activity in the brain. N-(3-sec-butoxyphenyl)propanamide has also been used to study the function of other ion channels, including the nicotinic acetylcholine receptor and the P2X7 receptor.

properties

Product Name

N-(3-sec-butoxyphenyl)propanamide

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(3-butan-2-yloxyphenyl)propanamide

InChI

InChI=1S/C13H19NO2/c1-4-10(3)16-12-8-6-7-11(9-12)14-13(15)5-2/h6-10H,4-5H2,1-3H3,(H,14,15)

InChI Key

FHIRAEGSHUBAFN-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)CC

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)CC

Origin of Product

United States

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